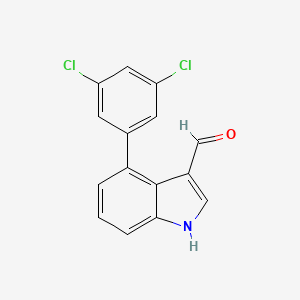
4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: 4-(3,5-Dichlorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(3,5-Dichlorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.
3,5-Dichlorophenyldiazonium tetrafluoroborate: Another dichlorophenyl derivative used in organic synthesis.
Uniqueness
4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H9Cl2NO |
|---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-4-9(5-12(17)6-11)13-2-1-3-14-15(13)10(8-19)7-18-14/h1-8,18H |
InChI Key |
ZWPJRZCFLTUXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



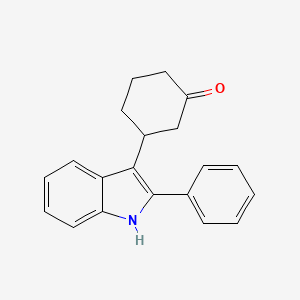
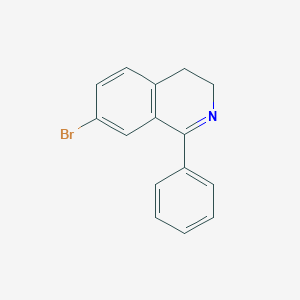
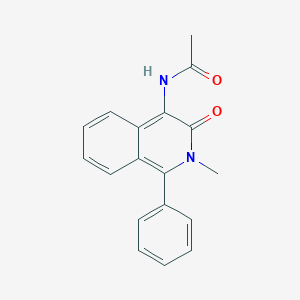
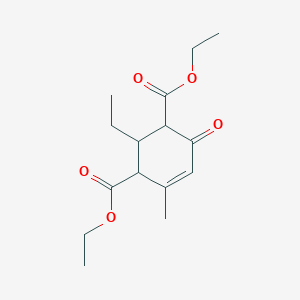


![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
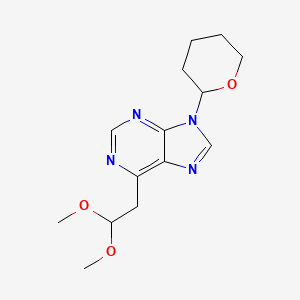
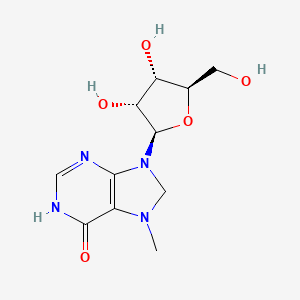
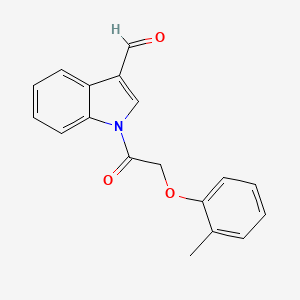
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
